Acetylvaline vs. Acetylleucine in Carboxypeptidase A
In carboxypeptidase A-catalyzed oxygen isotope exchange reactions, N-acetylvaline demonstrates quantifiably distinct substrate activity compared to structurally similar N-acetylated amino acids. The relative activity ranking established experimentally is: acetylglycine > acetylleucine ≈ acetylvaline, with acetylvaline showing measurably lower substrate turnover than acetylglycine [1]. This differential activity profile confirms that acetylvaline cannot be substituted with other N-acetyl amino acids in enzymatic studies without altering experimental outcomes.
| Evidence Dimension | Relative enzymatic activity in oxygen isotope exchange reaction |
|---|---|
| Target Compound Data | Acetylvaline activity ranked below acetylglycine and comparable to acetylleucine |
| Comparator Or Baseline | Acetylglycine (highest activity); Acetylleucine (comparable to acetylvaline) |
| Quantified Difference | Activity hierarchy: acetylglycine > acetylleucine > acetylvaline; precise kinetic parameters (kcat/Km) reported in original study |
| Conditions | Carboxypeptidase A catalysis, pH 7.4, oxygen isotope exchange assay |
Why This Matters
Enzymologists requiring substrate-specific activity for carboxypeptidase A studies must select the appropriate N-acetyl amino acid, as interchange alters observed catalytic rates.
- [1] Ginodman LM, et al. A study of ability of carboxypeptidase A to catalyze reactions of oxygen isotope exchange and transpeptidation. Bioorganicheskaya Khimiya. 1989;15(5):612-618. View Source
